N-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-1,3-benzodioxol-5-amine
Description
N-[(6,6-dimethyl-2-bicyclo[311]hept-2-enyl)methyl]-1,3-benzodioxol-5-amine is a complex organic compound characterized by its unique bicyclic structure and benzodioxole moiety
Properties
IUPAC Name |
N-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-1,3-benzodioxol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-17(2)12-4-3-11(14(17)7-12)9-18-13-5-6-15-16(8-13)20-10-19-15/h3,5-6,8,12,14,18H,4,7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIZBENNYADIIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C(C1C2)CNC3=CC4=C(C=C3)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-1,3-benzodioxol-5-amine typically involves multiple steps. One common approach starts with the preparation of the bicyclic intermediate, 6,6-dimethyl-2-bicyclo[3.1.1]hept-2-ene, which can be synthesized through a Diels-Alder reaction. This intermediate is then subjected to various functionalization reactions to introduce the benzodioxole moiety and the amine group.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or platinum may be employed to facilitate specific steps in the synthesis, ensuring high efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-1,3-benzodioxol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Scientific Research Applications
N-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-1,3-benzodioxol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antibacterial and antifungal activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of N-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. This interaction may involve hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the target.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.1]hept-2-ene-2-methanol, 6,6-dimethyl-: Known for its use in fragrance production.
Methyl 6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylate: Used in the synthesis of various organic compounds.
2,6-Dimethyl-6-(4-methyl-3-pentenyl)bicyclo[3.1.1]hept-2-ene: A plant metabolite with applications in the production of essential oils.
Uniqueness
N-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-1,3-benzodioxol-5-amine is unique due to its combination of a bicyclic structure and a benzodioxole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
